
(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid” is a compound with the InChI code 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . It is stored in a sealed, dry environment at 2-8 degrees .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NC@HO)CC(OC)=O)OCC1=C2C=CC=C1C3=C2C=CC=C3 . The molecular weight is 383.39 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.39 . Its InChI code is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid, commonly referenced in the context of its derivatives and related compounds, is notable for its applications in the synthesis and characterization of complex organic molecules. For instance, Le and Goodnow (2004) described the synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting its utility in organic synthesis (Le & Goodnow, 2004). Additionally, Babu and Kantharaju (2005) synthesized and characterized various carbamates derived from Fmoc-amino acids, further elucidating the compound's role in the synthesis of complex molecules like dipeptidyl urea esters (Babu & Kantharaju, 2005).
Solid Phase Synthesis
The compound is also pivotal in the solid phase synthesis of oligoureas and peptides. Guichard et al. (2000) presented an efficient stepwise synthesis of oligoureas on a solid support using derivatives of this compound as activated monomers (Guichard et al., 2000). Sureshbabu et al. (2006) detailed a method for synthesizing dipeptidyl ureas and urea acids, employing derivatives as activated monomers, emphasizing its role in the creation of peptide-based compounds (Sureshbabu et al., 2006).
Supramolecular Features and Photophysics
In the realm of material science, Bojarska et al. (2020) explored the structural and supramolecular features of Fmoc-protected amino acids, highlighting their significance in the design and development of biomaterials and therapeutics. This study underlines the compound's relevance in understanding the molecular interactions and designing advanced materials (Bojarska et al., 2020). Moreover, Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative, showcasing its potential in bioimaging and emphasizing the compound's utility in understanding and harnessing photophysical properties (Morales et al., 2010).
Eigenschaften
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKGCLTXGABKX-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)
![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
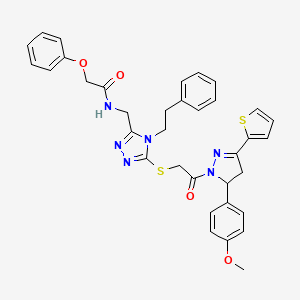
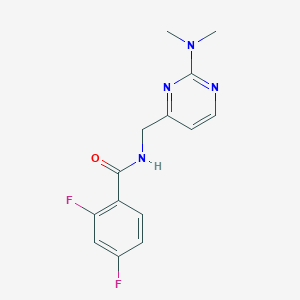
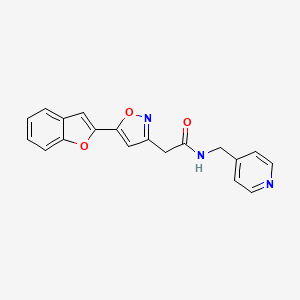

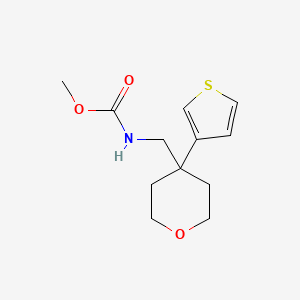

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)
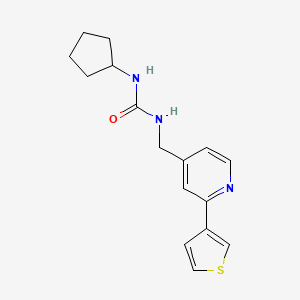
![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)


![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)